molecular formula C15H15N3O2S B2608305 N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 920368-18-9

N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2608305
CAS No.: 920368-18-9
M. Wt: 301.36
InChI Key: BPTPOKGFDZJBJQ-UHFFFAOYSA-N
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Description

Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives are a class of compounds that have been synthesized for various biological activities . They have been studied for their potential as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .


Synthesis Analysis

These compounds have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The structures of these derivatives were confirmed by elemental analyses and FT-IR, 1 H-NMR, and 13 C-NMR spectra . In the FT-IR spectrum, absorption in the region 3442 cm-1 was due to N-H of the amide group. The peak observed in the region 2950 cm-1 was due to aromatic C-H. Carbonyl and aromatic C=N groups were also observed .


Chemical Reactions Analysis

The synthesis of these compounds involves the use of magnesium oxide nanoparticles as one of the catalysts . These nanoparticles have been used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′- [1,3]dithiine] derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed using various spectroscopic techniques. For example, in the FT-IR spectrum, absorption in the region 3442 cm-1 was due to N-H of the amide group .

Scientific Research Applications

Room Temperature Cu-Catalyzed N-Arylation

N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) was identified as a promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This method shows excellent chemoselectivity and functional group tolerance, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).

Structural and Hirshfeld Surface Analysis

The study of conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide revealed insights into molecular packing, emphasizing the importance of hydrogen bonding in structuring the molecular architecture. This analysis offers foundational knowledge for designing molecules with specific properties (Jotani et al., 2016).

Mechanism of Action

While the specific mechanism of action for “N1-(2-(methylthio)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide” is not available, similar compounds have shown to possess more cytotoxic activity than the reference drug (i.e., imatinib) . They have been tested against (A549) lung cancer cell lines employing MTT assay .

Future Directions

The future directions for these compounds could involve further exploration of their biological activities, including their potential as anticancer, antibacterial, antifungal, and antioxidant agents . Additionally, the development of new methods for the synthesis of these compounds could also be a potential area of future research .

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-21-13-7-3-2-6-12(13)18-15(20)14(19)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTPOKGFDZJBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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